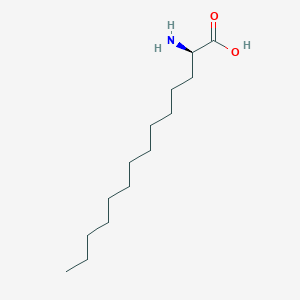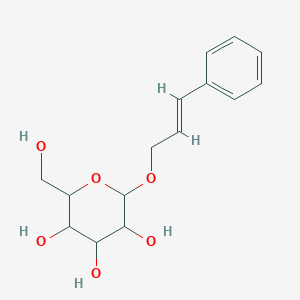
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, and drying processes to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as amines, hydroxylated products, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The azo bond and the naphthalene rings play crucial roles in its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- Disodium 4-(benzoylamino)-6-((4-((methyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
Uniqueness
Disodium 4-(benzoylamino)-6-((4-((ethyl-1-naphthylamino)carbonyl)phenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability, intense coloration, and versatility in various applications.
Eigenschaften
CAS-Nummer |
6417-36-3 |
|---|---|
Molekularformel |
C36H26N4Na2O9S2 |
Molekulargewicht |
768.7 g/mol |
IUPAC-Name |
disodium;4-benzamido-6-[[4-[ethyl(naphthalen-1-yl)carbamoyl]phenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C36H28N4O9S2.2Na/c1-2-40(29-14-8-12-22-9-6-7-13-26(22)29)36(43)24-15-17-25(18-16-24)38-39-33-31(51(47,48)49)21-27-30(50(44,45)46)20-19-28(32(27)34(33)41)37-35(42)23-10-4-3-5-11-23;;/h3-21,41H,2H2,1H3,(H,37,42)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
DDIPYLMBBZZKGQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N=NC4=C(C5=C(C=CC(=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C6=CC=CC=C6)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278894.png)

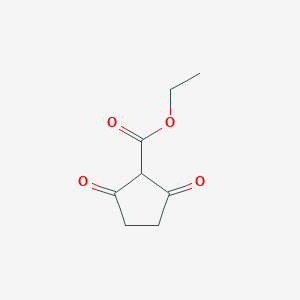
![N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide;hydrochloride](/img/structure/B12278932.png)
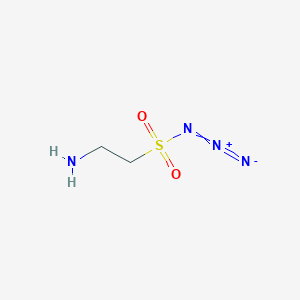

![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 2-aminoethylcarbamate](/img/structure/B12278958.png)
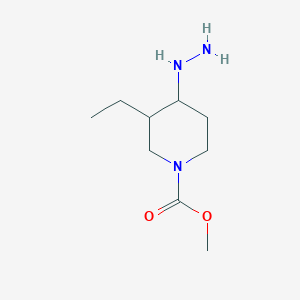
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
